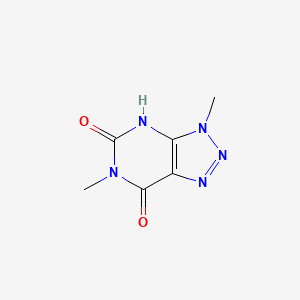

1,9-Dimethyl-8-azaxanthin

Description

1,9-Dimethyl-8-azaxanthin is a synthetic purine-derived compound characterized by a xanthine-like backbone with structural modifications, including methyl groups at positions 1 and 9 and an aza substitution (nitrogen atom) at position 8. While direct data on this compound are sparse, its structural analogs suggest roles in modulating enzymatic activity or serving as a precursor for metal complexes (e.g., copper coordination, as seen in related purines) .

Properties

CAS No. |

2278-14-0 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3,6-dimethyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C6H7N5O2/c1-10-5(12)3-4(7-6(10)13)11(2)9-8-3/h1-2H3,(H,7,13) |

InChI Key |

GTHVLJOZZSSHKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethyl-8-azaxanthin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as β-ionone and other carotenoid precursors.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as Lewis acids or bases to facilitate the reaction.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation using genetically engineered yeast or algae is a common approach. These microorganisms are engineered to produce high yields of the compound under controlled conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products

Scientific Research Applications

1,9-Dimethyl-8-azaxanthin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.

Biology: The compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: It is used as a natural colorant in food and cosmetics, as well as in the development of nutraceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-8-azaxanthin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Cellular Protection: The compound protects cells from damage by stabilizing cell membranes and preventing lipid peroxidation.

Comparison with Similar Compounds

Key Observations:

- Substitution Effects: Methyl groups at positions 1 and 9 (as in this compound and CAS 7468-16-8) improve metabolic stability compared to unsubstituted purines.

- Physical Properties : Thio-γ-uric acid derivatives (e.g., 1-Methyl-9-allyl-8-thio-γ-uric acid) exhibit higher thermal stability (decomposition >200°C) compared to oxygenated analogs, suggesting sulfur’s role in stabilizing the lattice . Data for this compound remain uncharacterized.

- Synthetic Routes : Copper-mediated synthesis (e.g., ’s 9-deazapurine complexes) highlights methodologies applicable to aza-substituted purines. For example, adjusting pH and solvent polarity can direct substituent placement .

Functional Analogs in Xanthone Derivatives

Key Observations:

- Solubility : Xanthones with hydroxyl groups (e.g., 1,8-dihydroxy derivatives) exhibit higher aqueous solubility than fully methylated analogs, a trend likely applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.